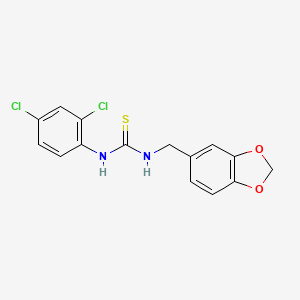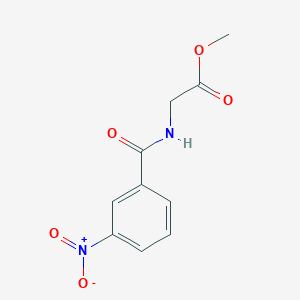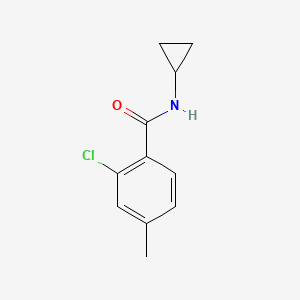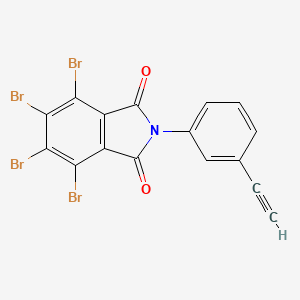![molecular formula C24H30N2O3 B5005081 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck & Co. as a potential treatment for psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound is thought to modulate dopamine signaling in these regions, which may be beneficial in treating psychiatric disorders such as schizophrenia and ADHD.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine signaling in the prefrontal cortex and limbic regions of the brain, which are important for regulating mood, motivation, and cognition. It has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation is that it has relatively low potency compared to other dopamine receptor antagonists, which may make it less effective in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Another potential direction is the development of more potent analogs of this compound that may be more effective in modulating dopamine signaling. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide involves several steps, starting with the reaction of 2-bromo-1-indanone with magnesium to form a Grignard reagent. This is then reacted with N-(3-methoxybenzyl)morpholine to form the corresponding alcohol, which is then converted to the carboxylic acid derivative using standard methods. The final step involves the reaction of the carboxylic acid with 2,6-dimethylmorpholine to form this compound.
Aplicaciones Científicas De Investigación
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide has been extensively studied in preclinical models of psychiatric disorders, particularly in relation to its potential use as a treatment for schizophrenia and ADHD. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[(3-methoxyphenyl)methyl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17-15-26(16-18(2)29-17)24(12-20-8-4-5-9-21(20)13-24)23(27)25-14-19-7-6-10-22(11-19)28-3/h4-11,17-18H,12-16H2,1-3H3,(H,25,27)/t17-,18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZZTUDLTXUKIE-HDICACEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5005043.png)

![4-(4-bromophenyl)-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005053.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5005058.png)
![6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5005061.png)
![N~1~-(tert-butyl)-N~2~-(2,6-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5005067.png)



![1-[1-(3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5005098.png)

![N-(2-methoxyethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5005114.png)
